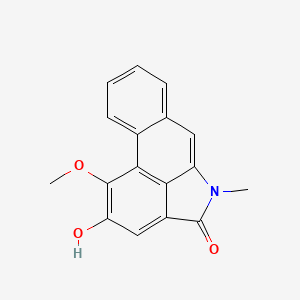

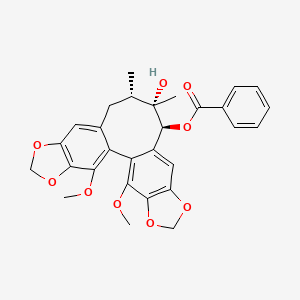

五味子素D

描述

Schisantherin D is a natural compound primarily found in the fruit of Schisandra chinensis, a traditional medicinal plant widely used in Chinese medicine. This compound belongs to the lignan family and exhibits various pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects .

科学研究应用

Chemistry: Schisantherin D serves as a valuable precursor for synthesizing other lignan derivatives with potential therapeutic benefits.

Biology: Research has shown that Schisantherin D exhibits significant antioxidant and anti-inflammatory activities, making it a promising candidate for treating oxidative stress-related diseases.

Medicine: Schisantherin D has demonstrated hepatoprotective effects, suggesting its potential use in treating liver diseases. Additionally, its anti-cancer properties are being explored in preclinical studies.

作用机制

Target of Action

Schisantherin D, a dibenzocyclooctadiene lignan derived from the Schisandra genus, has been found to exhibit a variety of pharmacological effects .

Mode of Action

Schisantherin D interacts with its targets to exert various pharmacological effects. It has been suggested that Schisantherin D operates through the regulation of inflammatory signaling pathways and the mitigation of production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 .

Biochemical Pathways

The implicated pathways are predominantly associated with nuclear factor-κB (NF-κB) pathways, Mitogen-activated protein kinase (MAPK), Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT), and various other pathways . These pathways play crucial roles in cellular processes such as inflammation, apoptosis, cell cycle regulation, and oxidative stress .

Pharmacokinetics

Schisantherin D exhibits a swift absorption and elimination profile in vivo, with a maximum concentration time (Tmax) of 2.07 hours and a half-life (t1/2) of 9.48 hours . The bioavailability of schisantherin d is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy .

Result of Action

The molecular and cellular effects of Schisantherin D’s action include triggering apoptosis, arresting the cell cycle, inducing oxidative stress, modulating autophagy, and disrupting essential signaling pathways . In vitro studies have shown that Schisantherin D modulates expressions of liver fibrosis (LF)-related proteins .

Action Environment

The quality of Schisantherin D, indicated by the composition and contents of secondary metabolites, is closely related to environmental factors, such as regional climate and soil conditions . Future climate scenarios predict a shift in the distribution of Schisantherin D, which could influence its action, efficacy, and stability .

生化分析

Biochemical Properties

Schisantherin D plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including the endothelin receptor B (ETBR) . The nature of these interactions involves the inhibition of ETBR, contributing to its hepatoprotective effects .

Cellular Effects

Schisantherin D has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting ETBR, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Schisantherin D involves its binding interactions with biomolecules like ETBR. It exerts its effects at the molecular level through enzyme inhibition, leading to changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Schisantherin D involves several steps, starting from simpler lignan precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods: Industrial production of Schisantherin D often involves the extraction of the compound from Schisandra chinensis fruit using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate Schisantherin D. This method is preferred due to its efficiency and cost-effectiveness .

化学反应分析

Types of Reactions: Schisantherin D undergoes various chemical reactions, including:

Oxidation: Schisantherin D can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

Reduction: Reduction reactions can modify the functional groups in Schisantherin D, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various Schisantherin D derivatives, each with unique pharmacological properties and potential therapeutic applications .

相似化合物的比较

Schisantherin D is part of a larger group of lignans found in Schisandra chinensis. Similar compounds include:

- Schisandrin A

- Schisandrin B

- Schisandrin C

- Schisantherin A

- Schisantherin B

Uniqueness: Schisantherin D stands out due to its potent antioxidant and hepatoprotective properties. Compared to other lignans, Schisantherin D exhibits a broader range of biological activities, making it a versatile compound for various therapeutic applications .

属性

IUPAC Name |

[(11S,12S,13S)-12-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O9/c1-15-10-17-11-19-23(36-13-34-19)25(32-3)21(17)22-18(12-20-24(26(22)33-4)37-14-35-20)27(29(15,2)31)38-28(30)16-8-6-5-7-9-16/h5-9,11-12,15,27,31H,10,13-14H2,1-4H3/t15-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEJVRVFUGSAJF-SSEZWIOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316924 | |

| Record name | Schisantherin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64917-82-4 | |

| Record name | Schisantherin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64917-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Schisantherin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064917824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schisantherin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANTHERIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DKR8Q4EZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

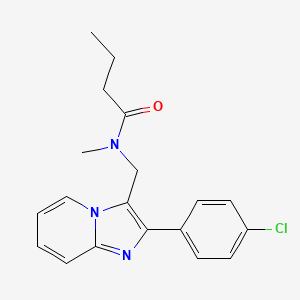

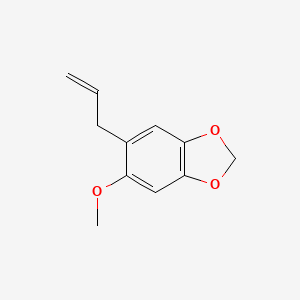

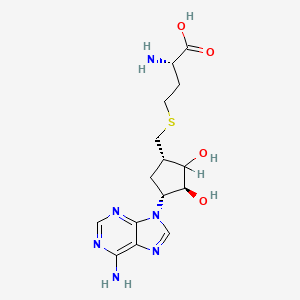

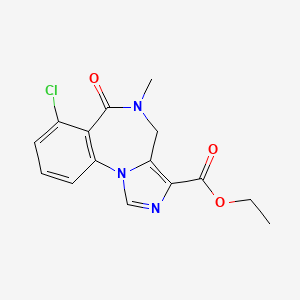

Feasible Synthetic Routes

Q1: What is the primary biological activity associated with Schisantherin D?

A1: Schisantherin D has demonstrated significant antihepatotoxic activity. Studies have shown it can protect primary rat hepatocytes from damage induced by carbon tetrachloride (CCl4) and galactosamine (GalN). [, , ]

Q2: Which plant species are known sources of Schisantherin D?

A2: Schisantherin D is primarily isolated from the fruits of the Schisandra genus, particularly Schisandra chinensis (also known as Wu Wei Zi). [, , , , , ] It has also been found in Kadsura japonica and Kadsura interior. [, ]

Q3: Is there any information about the mechanism behind Schisantherin D's protective effect on the liver?

A3: While the exact mechanism is not fully elucidated, research suggests that the methylenedioxy group present in the dibenzocyclooctadiene skeleton of Schisantherin D might play a crucial role in its antihepatotoxic activity. []

Q4: Are there any structure-activity relationship studies available for Schisantherin D or related compounds?

A4: Yes, some studies suggest that the presence and position of methoxy groups in Schisantherin D and related lignans influence their antioxidative activity. Specifically, demethylation of these methoxy groups to form phenolic hydroxyl groups appears to be important for their protective effects against erythrocyte membrane peroxidation. []

Q5: Have there been any studies investigating Schisantherin D's activity against specific diseases?

A5: Research has shown that Schisantherin D exhibits anti-HIV activity in vitro, inhibiting HIV replication with an EC50 value of 0.5 micrograms/mL. [] Additionally, other Schisandra chinensis extracts have been traditionally used to lower serum glutamic-pyruric transaminase (SGPT) levels in patients with hepatitis, suggesting potential therapeutic benefits for liver disease. []

Q6: What analytical techniques are commonly employed to identify and quantify Schisantherin D?

A6: High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection and electrospray ionization-mass spectrometry (ESI-MS), are widely used to analyze Schisantherin D in plant extracts and formulations. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。